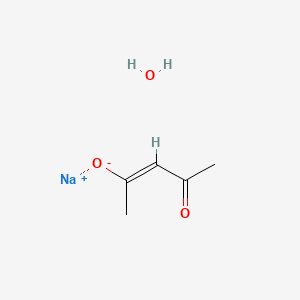

Sodium acetylacetonate monohydrate

Description

Significance of β-Diketonates as Bidentate Ligands in Chemical Synthesis

β-Diketones, such as acetylacetone (B45752), are a vital class of organic compounds in chemical synthesis, primarily due to the versatile coordinating ability of their conjugate bases, the β-diketonate anions. rsc.orgresearchgate.net These anions typically act as bidentate ligands, meaning they bind to a central metal atom through two of their atoms, in this case, both oxygen atoms. chemeurope.comresearchgate.net

This bidentate coordination results in the formation of a stable six-membered chelate ring with the metal ion. americanelements.comamericanelements.comwikipedia.org This chelation effect enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The stability and solubility of these metal complexes in organic solvents make them valuable in various applications. wikipedia.orgamericanelements.com

The key roles of β-diketonate ligands in chemical synthesis include:

Catalysis: Metal acetylacetonate (B107027) complexes are widely used as catalysts or catalyst precursors for organic reactions, such as oligomerization, polymerization, hydroformylation, and hydrogenation. americanelements.comrsc.orgresearchgate.net The ligand can influence the catalytic activity and selectivity of the metal center.

Precursors for Materials Science: They serve as precursors in techniques like chemical vapor deposition (CVD) and sol-gel processes to create thin films of metal oxides and for the fabrication of nanostructures. americanelements.comamericanelements.comamericanelements.com

Reagents in Organic Synthesis: Their solubility in non-aqueous solvents makes them effective reagents in various organic transformations. americanelements.comamericanelements.com

NMR Shift Reagents: Certain paramagnetic metal β-diketonate complexes can be used as "shift reagents" in Nuclear Magnetic Resonance (NMR) spectroscopy to help in the structural elucidation of organic molecules. wikipedia.orgamericanelements.com

The versatility of β-diketonate ligands stems from the ability to modify their steric and electronic properties by changing the substituents on the diketone backbone, allowing for the fine-tuning of the properties of the resulting metal complexes. rsc.org

Overview of Sodium Acetylacetonate Monohydrate within Alkali Metal Coordination Chemistry

This compound (Na(acac)·H₂O) is an important compound within the coordination chemistry of alkali metals. cymitquimica.com While alkali metal ions have a lower charge density compared to transition metals, they still form distinct coordination compounds. In the solid state, the structure of this compound has been determined by X-ray crystallography. wikipedia.orgresearchgate.net

The structure reveals that the sodium cation is coordinated by the oxygen atoms of the acetylacetonate anion and the water molecule. wikipedia.orgresearchgate.net The acetylacetonate ligand acts as a bridge between sodium ions, leading to a polymeric chain structure. This coordination environment is a departure from the discrete monomeric complexes often seen with transition metals.

The primary significance of this compound lies in its role as a convenient and reactive starting material for the synthesis of other metal acetylacetonate complexes. ontosight.aiwikipedia.org It is prepared by the deprotonation of acetylacetone with a sodium base like sodium hydroxide (B78521) or sodium hydride. wikipedia.orgwikipedia.org The resulting sodium salt can then be used in metathesis reactions with other metal salts to produce a wide array of M(acac)ₓ complexes. This synthetic route is often preferred due to the clean reaction and the ease of separation of the sodium salt byproduct.

Furthermore, studies have shown that the presence of alkali metal ions like sodium can influence the equilibrium and configuration of the acetylacetonate anion in solution. rsc.org

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₉NaO₃ cymitquimica.com |

| Molar Mass | 140.11 g/mol cymitquimica.com |

| Appearance | White to off-white crystalline solid cymitquimica.com |

| CAS Number | 86891-03-4 cymitquimica.com |

| Solubility | Soluble in water and polar organic solvents cymitquimica.com |

| Crystal System | Monoclinic wikipedia.org |

| Space Group | P2₁/c wikipedia.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9NaO3 |

|---|---|

Molecular Weight |

140.11 g/mol |

IUPAC Name |

sodium;(E)-4-oxopent-2-en-2-olate;hydrate |

InChI |

InChI=1S/C5H8O2.Na.H2O/c1-4(6)3-5(2)7;;/h3,6H,1-2H3;;1H2/q;+1;/p-1/b4-3+;; |

InChI Key |

UKDRZWCRRJOZNR-CZEFNJPISA-M |

Isomeric SMILES |

C/C(=C\C(=O)C)/[O-].O.[Na+] |

Canonical SMILES |

CC(=CC(=O)C)[O-].O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Sodium Acetylacetonate Monohydrate

Deprotonation-Based Synthetic Routes

The fundamental principle behind the synthesis of sodium acetylacetonate (B107027) is the deprotonation of the parent β-diketone, acetylacetone (B45752) (2,4-pentanedione). The hydrogen atoms on the central carbon (C3) of acetylacetone are acidic and can be readily removed by a suitable base to form the resonance-stabilized acetylacetonate anion. pearson.comblogspot.comvaia.com Several bases are commonly employed for this purpose, leading to different forms of the product.

Using Sodium Hydroxide (B78521): A common and straightforward method involves the reaction of acetylacetone with sodium hydroxide (NaOH). wikipedia.orgpearson.com This acid-base reaction, typically carried out in a solvent mixture such as methanol (B129727) and water, yields sodium acetylacetonate and water. orgsyn.orgchegg.com The presence of water in the reaction facilitates the formation of the monohydrate salt upon crystallization. wikipedia.org

The reaction is as follows: NaOH + CH₂(C(O)CH₃)₂ → NaCH(C(O)CH₃)₂ + H₂O wikipedia.org

Using Sodium Ethoxide: Another route involves the use of sodium ethoxide (NaOEt) as the base. wikipedia.org Sodium ethoxide can be prepared by reacting sodium metal with anhydrous ethanol. youtube.com It is also a key reagent in the Claisen condensation of acetone (B3395972) and ethyl acetate, which produces sodium acetylacetonate as an intermediate salt before acidification. wikipedia.orgyoutube.com An alternative approach to generating sodium ethoxide involves reacting sodium hydroxide with excess ethanol, using molecular sieves to drive the equilibrium forward. reddit.com

Using Sodium Hydride: For the preparation of the anhydrous salt, a stronger base in an aprotic solvent is required. Sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) is effective for this purpose. wikipedia.orgresearchgate.net This reaction produces the anhydrous sodium acetylacetonate and hydrogen gas. wikipedia.org

The reaction is: NaH + CH₂(C(O)CH₃)₂ → NaCH(C(O)CH₃)₂ + H₂ wikipedia.org

Formation of Anhydrous Sodium Acetylacetonate from Acetylacetone

The direct synthesis of anhydrous sodium acetylacetonate is achieved by excluding water from the reaction system. The most common method involves reacting acetylacetone with sodium hydride (NaH), a powerful deprotonating agent, in an anhydrous aprotic solvent such as tetrahydrofuran (THF). wikipedia.orgresearchgate.net

Alternatively, the anhydrous form can be obtained from the hydrated salt. orgsyn.org The monohydrate can be converted to the anhydrous product by heating it in a vacuum oven at 100°C for several hours. orgsyn.org Drying in a vacuum desiccator at room temperature may also remove water, though it can be less effective, potentially leaving a significant amount of water in the final product. orgsyn.org The anhydrous salt is stable and can be stored indefinitely in a stoppered container. orgsyn.org

Table 1: Comparison of Synthetic Routes for Sodium Acetylacetonate

| Base | Solvent(s) | Typical Product Form | Key Features |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water, Methanol | Monohydrate | Common lab-scale method; water facilitates hydrate (B1144303) formation. wikipedia.orgorgsyn.org |

| Sodium Ethoxide (NaOEt) | Ethanol | Anhydrous or Solvated | Used in Claisen condensation; requires anhydrous conditions for anhydrous product. wikipedia.orgreddit.com |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Anhydrous | Produces high-purity anhydrous salt; requires handling of flammable H₂ gas and pyrophoric NaH. wikipedia.orgresearchgate.net |

| Heating Monohydrate | None (Vacuum) | Anhydrous | A purification/conversion step; heating at 100°C under vacuum is effective. orgsyn.org |

Crystallization and Isolation Procedures for Sodium Acetylacetonate Monohydrate

Following the reaction of acetylacetone with a sodium base in a suitable solvent, specific procedures are employed to isolate the solid product. In a typical laboratory preparation using sodium hydroxide in a methanol-water solution, the this compound precipitates as a creamy-white crystalline salt directly from the reaction mixture. orgsyn.orgresearchgate.net

To maximize the yield of the crystalline product, the reaction mixture is often cooled. orgsyn.org This can be done by placing the reaction flask in an ice bath or a refrigerator for a period ranging from a few hours to overnight. orgsyn.orgresearchgate.net The cooling process reduces the solubility of the salt in the solvent, promoting more complete precipitation.

The solid product is then collected using standard laboratory techniques. Suction filtration, employing a Büchner funnel, is a common and efficient method for separating the crystalline solid from the liquid. orgsyn.org After collection, the salt is typically washed with small portions of a cold solvent, such as methanol. orgsyn.org This washing step helps to remove any unreacted starting materials or soluble impurities, improving the purity of the final product. orgsyn.org The salt can then be air-dried or dried further in a vacuum desiccator or oven to remove residual solvent and water. orgsyn.org

Considerations for Large-Scale Preparation of Acetylacetonate Salts

The large-scale production of acetylacetonate salts, including sodium acetylacetonate, introduces several considerations beyond those of laboratory-scale synthesis. The choice of raw materials is critical; for instance, while sodium hydride is effective for producing the anhydrous salt, it is expensive and requires specialized handling, making it less ideal for industrial-scale processes. google.com

Using aqueous bases like sodium hydroxide is more cost-effective but can lead to contamination of the final product with excess alkali or other ions, potentially requiring additional purification steps. google.com The control of reaction pH is crucial, as improper pH can affect product stability and yield. google.com Furthermore, many of the synthesis reactions are exothermic, necessitating efficient heat management systems on a large scale to prevent runaway reactions and ensure safety. google.com

Crystallographic and Supramolecular Characterization of Sodium Acetylacetonate Monohydrate

Single Crystal X-ray Diffraction Analysis of Sodium Acetylacetonate (B107027) Monohydrate Structure

Single-crystal X-ray diffraction analysis of sodium acetylacetonate monohydrate provides a definitive determination of its molecular structure and crystal packing. iucr.org The compound crystallizes in the monoclinic space group P2₁/c. iucr.orgwikipedia.org The analysis, conducted at 140 K, yielded precise atomic coordinates and bond parameters, offering a clear picture of the coordination environment around the sodium cation and the intricate network of interactions within the crystal lattice. iucr.org

Table 1: Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₇NaO₂·H₂O |

| Formula Weight | 140.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.102(3) |

| b (Å) | 6.058(2) |

| c (Å) | 10.287(3) |

| β (°) | 104.50(2) |

| Volume (ų) | 669.8(3) |

| Z | 4 |

Data from Sahbari & Olmstead, 1983. iucr.org

The sodium cation (Na⁺) is six-coordinate, surrounded by six oxygen atoms in a distorted octahedral geometry. iucr.org This coordination sphere is comprised of oxygen atoms from three distinct sources: one chelating acetylacetonate (acac) anion, two different neighboring acetylacetonate groups, and two bridging water molecules. iucr.org

The acetylacetonate anion acts as a bidentate ligand, chelating to the sodium ion via its two oxygen atoms. These Na-O bonds are the shortest in the coordination sphere. iucr.org The remaining four coordination sites are occupied by oxygen atoms from two other acetylacetonate ligands and two water molecules, completing the distorted octahedron. iucr.org

A key feature of the crystal structure is the extensive bridging by both the acetylacetonate ligands and the water molecules, which creates a polymeric chain. The sodium ions form a zigzag chain that propagates along the b-axis of the crystal. iucr.org

Each acetylacetonate ligand not only chelates one sodium ion but also uses its carbonyl oxygen atoms to bridge to two adjacent sodium ions. This bridging function, combined with the bridging water molecules, links the sodium centers into a continuous one-dimensional polymer. The Na-O bond distances within the coordination sphere vary depending on the nature of the oxygen donor (chelating acac, bridging acac, or water). iucr.org

Table 2: Sodium-Oxygen Bond Distances in the Coordination Sphere

| Bond Type | Interacting Atoms | Bond Length (Å) |

|---|---|---|

| Chelating acac | Na—O(2) | 2.318(1) |

| Chelating acac | Na—O(3) | 2.325(1) |

| Bridging acac | Na—O(3') | 2.382(1) |

| Bridging acac | Na—O(2'') | 2.387(1) |

| Bridging Water | Na—O(1) | 2.422(1) |

| Bridging Water | Na—O(1') | 2.423(1) |

Data from Sahbari & Olmstead, 1983. iucr.org

The water molecules are crucial to the integrity of the crystal structure, playing a dual role. Firstly, two trans water molecules act as symmetrical bridges connecting adjacent Na⁺ ions, with Na-O distances of 2.422(1) Å and 2.423(1) Å. iucr.org This bridging contributes to the formation of the polymeric sodium ion chain.

Supramolecular Interactions and Crystal Network Formation

The solid-state structure of this compound is not solely defined by the covalent and ionic bonds of its coordination polymer, but also by a series of weaker supramolecular interactions that dictate the final crystal packing.

While the isolated acetylacetone (B45752) molecule features a strong intramolecular hydrogen bond in its enol form, this bond is absent in the crystal structure of this compound. Here, the ligand is deprotonated and its oxygen atoms are coordinated to the sodium ions. iucr.org

The dominant hydrogen bonding is intermolecular, originating from the hydrate (B1144303) water molecules. As described in the crystallographic analysis, the hydrogen atoms of the bridging water molecules act as donors, forming O-H···O hydrogen bonds with the oxygen atoms of the acetylacetonate ligands on adjacent polymeric chains. iucr.org These interactions are critical in linking the one-dimensional chains into a stable three-dimensional structure.

While not explicitly detailed for this compound, studies on related transition metal acetylacetonate complexes reveal the presence of other significant non-covalent interactions, such as C-H···π and π···π stacking. The delocalized π-system of the acetylacetonate chelate ring is capable of participating in such interactions. researchgate.netrsc.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Na(C₅H₇O₂)(H₂O) |

| Acetylacetone | C₅H₈O₂ |

Formation of Polymeric Chains in the Solid State

The solid-state structure of this compound, as determined by X-ray crystallography, reveals a fascinating polymeric arrangement. The sodium cations (Na⁺) are not isolated but form zigzag chains that propagate parallel to the b-axis of the crystal. researchgate.net This chain-like formation is a key feature of its supramolecular architecture.

The polymeric nature of the structure is further reinforced by hydrogen bonding. The coordinated water molecule in one unit forms hydrogen bonds with the oxygen atoms of the acetylacetonate ligands of a neighboring unit. This network of hydrogen bonds, in conjunction with the coordination of the sodium ions, results in the formation of robust one-dimensional polymeric chains throughout the crystal lattice. researchgate.net

The acetylacetonate ligand itself, a bidentate ligand, chelates to the sodium ion through its two oxygen atoms, forming a six-membered ring. wikipedia.org The bonding within these chelate rings exhibits some degree of delocalization.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.102 Å |

| b | 6.058 Å |

| c | 10.287 Å |

| β | 104.50° |

| Z | 4 |

Data from Sahbari & Olmstead, 1983 wikipedia.orgwikipedia.org

Structural Comparisons with Other Alkali Metal and Alkaline Earth Acetylacetonate Hydrates

The crystal structure of this compound exhibits distinct features when compared to other alkali and alkaline earth metal acetylacetonate hydrates. These differences are primarily influenced by the ionic radius and coordination preferences of the metal cation.

Alkali Metals:

Lithium Acetylacetonate: The anhydrous form of lithium acetylacetonate has been structurally characterized. researchgate.netsigmaaldrich.com Due to the smaller ionic radius of Li⁺ compared to Na⁺, it exhibits different coordination and packing.

Potassium Acetylacetonate Hemihydrate: The structure of potassium acetylacetonate in its hemihydrate form (KC₅H₇O₂·0.5H₂O) has been determined. oup.comamericanelements.comchemicalbook.comnih.gov In this structure, each potassium ion is surrounded by seven oxygen atoms, six from four different acetylacetonate anions and one from a water molecule. oup.com This contrasts with the five-coordinate sodium ion in its monohydrate. The difference in hydration and coordination number reflects the larger size of the K⁺ ion.

Alkaline Earth Metals:

The divalent nature of alkaline earth metal ions (M²⁺) leads to different stoichiometries, typically M(acac)₂·nH₂O, and more complex coordination geometries compared to the alkali metals.

Magnesium Acetylacetonate Dihydrate: In its dihydrate form, Mg(acac)₂·2H₂O, the magnesium ion is octahedrally coordinated. nih.govsmolecule.comsigmaaldrich.comamericanelements.com This is a common coordination geometry for magnesium.

Calcium, Strontium, and Barium Acetylacetonate Hydrates: For the larger alkaline earth metals, the coordination numbers tend to increase. While detailed crystal structures for all their hydrated acetylacetonates (B15086760) are not as readily available for direct comparison, the general trend in coordination chemistry suggests that Ca²⁺, Sr²⁺, and Ba²⁺ will have higher coordination numbers than Mg²⁺, often accommodating more water molecules or acetylacetonate oxygen atoms in their coordination sphere. nih.govscbt.comsigmaaldrich.comnih.govsigmaaldrich.comwikipedia.org The structure of these compounds is often represented as M(acac)₂·xH₂O, indicating a variable number of water molecules. scbt.comsigmaaldrich.comsigmaaldrich.com

Comparative Structural Features of Selected Alkali and Alkaline Earth Acetylacetonate Hydrates

| Compound | Metal Ion | Coordination Number | Key Structural Features |

|---|---|---|---|

| This compound | Na⁺ | 5 | Distorted square pyramidal geometry, zigzag polymeric chains |

| Potassium Acetylacetonate Hemihydrate | K⁺ | 7 | Coordination to four acac anions and one water molecule |

| Magnesium Acetylacetonate Dihydrate | Mg²⁺ | 6 | Octahedral coordination |

| Calcium Acetylacetonate Hydrate | Ca²⁺ | Higher than 6 (variable) | Variable hydration and higher coordination number |

| Strontium Acetylacetonate Hydrate | Sr²⁺ | Higher than 6 (variable) | Variable hydration and higher coordination number |

Spectroscopic and Advanced Analytical Investigations of Sodium Acetylacetonate Monohydrate

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides significant insights into the molecular structure and bonding within sodium acetylacetonate (B107027) monohydrate. The spectra are characterized by distinct bands corresponding to the vibrational modes of the acetylacetonate (acac) anion and the water of hydration.

In the solid state, the acetylacetonate anion's conformation can differ from its state in an aqueous solution. rsc.org For the acetylacetonate anion in aqueous solution, it is suggested that C₂ᵥ symmetry is predominant. rsc.org The IR spectra of O-bonded acetylacetonates (B15086760), such as the sodium salt, show characteristic low-energy ν(CO) bands around 1535 cm⁻¹. This is in contrast to C-bonded acetylacetonates where the carbonyl vibration is observed at a higher energy, near 1655 cm⁻¹. wikipedia.org

A key feature in the vibrational spectra of β-diketones like acetylacetone (B45752) is a broad and strong band in the 1600 cm⁻¹ region, which is attributed to the C=C and C=O stretching vibrations of the enol form. These vibrations are also coupled with OH and CH in-plane bending modes. researchgate.net The presence of strong bands between 1400 cm⁻¹ and 1700 cm⁻¹ in the infrared spectra is a characteristic feature of acetylacetonate complexes. nist.gov The metal-oxygen stretching motions in related metal acetylacetonate complexes are typically observed at lower frequencies, with strong Raman bands indicating the symmetric metal-oxygen stretching mode. researchgate.net

Table 1: Selected Vibrational Frequencies for Acetylacetonate Complexes

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C=O/C=C Stretching | 1500-1700 | wikipedia.orgresearchgate.netnist.gov |

| C-H Bending | 775 (out-of-plane) | researchgate.net |

Electronic Spectroscopy (UV-Visible) for Ligand-Metal Interactions and Electronic Transitions

UV-Visible spectroscopy is a valuable tool for investigating the electronic structure of sodium acetylacetonate monohydrate, particularly the transitions involving the acetylacetonate ligand and its interaction with the sodium ion. The electronic absorption spectra of acetylacetonate complexes typically exhibit intense bands in the UV region, which are assigned to π → π* transitions within the delocalized π-system of the chelate ring. aip.org

For the free acetylacetone ligand, an absorption maximum can be observed, which then shifts upon complexation with a metal ion. researchgate.net In related transition metal acetylacetonate complexes, ligand-centered transitions are often observed. rsc.org The electronic spectra of these complexes can also feature d-d transitions, intraligand transitions, and charge-transfer transitions (ligand-to-metal or metal-to-ligand). aip.orgchegg.com While sodium is not a transition metal and therefore lacks d-orbitals for d-d transitions, the interaction between the Na⁺ ion and the acetylacetonate ligand can still influence the electronic transitions within the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Behavior and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For acetylacetone, the parent compound of sodium acetylacetonate, ¹H NMR is instrumental in investigating the keto-enol tautomerism. encyclopedia.pubpku.edu.cnfresnostate.edu The keto and enol forms give rise to distinct signals in the ¹H NMR spectrum. For instance, in CDCl₃, the enol proton (-CH) appears around 5.48 ppm, while the keto protons (-CH₂) are found at approximately 3.50 ppm. acs.org The ratio of the keto to enol forms can be determined from the integration of these signals. cdnsciencepub.com

The solvent polarity plays a crucial role in the position of the tautomeric equilibrium. pku.edu.cnfresnostate.eduacs.org In the case of sodium acetylacetonate, which is the salt of the enol form, NMR can be used to study its behavior and interactions in solution. Although ¹H NMR is commonly used, other nuclei like ¹³C can also provide valuable structural information. encyclopedia.pub

Table 2: Representative ¹H NMR Chemical Shifts for Acetylacetone Tautomers

| Tautomer | Proton | Chemical Shift (ppm) in CDCl₃ | Reference |

|---|---|---|---|

| Enol | =CH | ~5.48 | acs.org |

| Keto | -CH₂ | ~3.50 | acs.org |

| Enol | -CH₃ | ~2.07 | azom.com |

Thermal Decomposition Pathways and Stability Analysis via Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal stability and decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material.

For hydrated metal acetylacetonates, the initial weight loss observed in TGA is typically due to the removal of water molecules. For example, zinc acetylacetonate dihydrate loses its water molecules below 110°C. scribd.com Following dehydration, the acetylacetonate complex undergoes further decomposition at higher temperatures. scribd.com The decomposition of metal acetylacetonates can be a multi-step process, leading to the formation of various gaseous and solid products. scribd.comresearchwithnj.com For instance, the thermal decomposition of iron(III) acetylacetonate begins around 186°C. researchgate.net The ultimate solid products of decomposition at high temperatures are often metal oxides. scribd.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Valence State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of a material. wikipedia.orgcarleton.edu For this compound, XPS can provide information about the sodium, oxygen, and carbon atoms.

In XPS analysis of sodium compounds, the Na 1s peak is a key feature. thermofisher.com However, due to the high reactivity of sodium, it is usually observed in a compound form. thermofisher.com The binding energy of the Na 1s peak can provide information about the chemical environment of the sodium ion. It's important to note that there is only a small range of chemical shifts for sodium, which can make the determination of the exact chemical state challenging without considering other spectral regions. thermofisher.com The Na 1s peak may also be accompanied by a strong Auger peak. thermofisher.comxpsdatabase.net XPS can also be used to detect surface contamination. For example, the presence of sodium along with chlorine and a strong hydrocarbon C 1s peak can indicate handling contamination. thermofisher.com

Electron Paramagnetic Resonance (EPR) Studies of Related Metal Acetylacetonate Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.org While sodium acetylacetonate itself is a diamagnetic compound (no unpaired electrons), EPR is a powerful tool for studying related paramagnetic metal acetylacetonate complexes. ethz.chmagritek.com

EPR studies on transition metal acetylacetonate complexes, such as those of manganese(III), provide detailed information about the electronic structure, including the determination of zero-field splitting parameters and g-factors. nih.govresearchgate.net The technique is sensitive to the local environment of the paramagnetic center and can reveal details about the geometry and bonding in the complex. nih.gov Although not directly applicable to sodium acetylacetonate, EPR studies of other metal acetylacetonates provide a broader understanding of the electronic properties of this class of compounds. Furthermore, EPR has been used to monitor the interaction of sodium with carbonaceous materials in the context of sodium-ion batteries, where it can distinguish between different forms of sodium, such as intercalated ions and metallic clusters. acs.orgdigitellinc.com

Computational Chemistry and Theoretical Modeling of Sodium Acetylacetonate Monohydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometrynih.gov

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules. irjweb.com It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is used to optimize the molecular geometry of sodium acetylacetonate (B107027) monohydrate, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state.

DFT calculations confirm the planar, delocalized nature of the acetylacetonate (acac) anion, where the negative charge is distributed over the two oxygen atoms. The theory also models the coordination of the sodium ion and the role of the water molecule in the crystal structure, providing a detailed three-dimensional picture of the compound. These theoretical structures are often validated by comparison with experimental data from X-ray crystallography.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govbiomedres.us A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.govbiomedres.us

DFT calculations are widely used to compute the energies of the HOMO and LUMO. youtube.comresearchgate.net For the acetylacetonate anion, the HOMO is typically a π-orbital located on the oxygen and carbon atoms of the chelate ring, while the LUMO is a π* anti-bonding orbital. The presence of the sodium ion and the water of hydration can influence these energy levels. While specific DFT data for sodium acetylacetonate monohydrate is not widely published, calculations on related systems provide insight. For example, DFT calculations on various organic and organometallic compounds consistently use methods like B3LYP to determine these values. nih.govirjweb.com The energy gap is a key factor in understanding the electronic absorption spectra of the compound, as the HOMO-LUMO transition often corresponds to the lowest energy electronic excitation. youtube.com

Table 1: Representative Frontier Molecular Orbital Energies and Properties Calculated with DFT (Note: Data shown is illustrative of typical values obtained for related organometallic systems, as specific values for this compound are not readily available in the cited literature.)

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| ΔE (Gap) | ELUMO - EHOMO | 4.5 |

| Ionization Potential (I) | Approx. as -EHOMO | 6.3 |

| Electron Affinity (A) | Approx. as -ELUMO | 1.8 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying molecular structures. DFT calculations can simulate these vibrational spectra by computing the harmonic frequencies corresponding to the normal modes of vibration of the molecule. mdpi.com Comparing the simulated spectra with experimental data allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as C=O stretching, C-C stretching, and C-H bending. rsc.orgresearchgate.net

Studies on sodium acetylacetonate and related metal acetylacetonates (B15086760) show excellent agreement between DFT-calculated frequencies and experimental spectra after applying a scaling factor to account for anharmonicity and other theoretical approximations. nih.gov This comparison confirms the C2v symmetry of the acetylacetonate anion in the solid state, which is altered in aqueous solutions. rsc.org

Table 2: Comparison of Experimental and Simulated Vibrational Frequencies (cm⁻¹) for the Acetylacetonate Anion (Note: Experimental data is for solid sodium acetylacetonate. rsc.org Simulated data is representative of DFT calculations for acetylacetonate complexes.)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Representative Scaled DFT Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1622 | 1620 | Symmetric C=O stretch |

| ν(C=C) | 1527 | 1530 | Symmetric C=C stretch |

| δ(CH₃) | 1420 | 1425 | Asymmetric CH₃ deformation |

| ν(C-C) + δ(C-H) | 1250 | 1248 | C-C stretch and C-H in-plane bend |

| δ(CH₃) | 1018 | 1021 | Symmetric CH₃ rock |

| π(C-H) | 785 | 780 | C-H out-of-plane bend |

| Ring Def. + ν(Na-O) | 650 | 655 | Ring deformation and Sodium-Oxygen stretch |

DFT calculations provide detailed information about the distribution of electron density within a molecule, which is fundamental to understanding its bonding and reactivity. Population analysis methods, such as Mulliken charge analysis, are used to partition the total electron density among the atoms in the molecule, assigning partial atomic charges. chemrxiv.orguni-muenchen.deijpsat.org

This analysis reveals the electrostatic nature of the bonding in this compound. It shows a significant negative charge on the oxygen atoms of the acetylacetonate ligand, consistent with their role as the coordination sites for the positively charged sodium ion. The Mulliken analysis helps quantify the charge transfer from the sodium atom to the acetylacetonate ligand. researchgate.net However, it is known that Mulliken charges can be highly dependent on the basis set used in the calculation. stackexchange.com More advanced methods like Natural Bond Orbital (NBO) analysis are often preferred for a more robust description of charge distribution and bonding.

Table 3: Representative Mulliken Atomic Charges (Note: These values are illustrative for a metal-acetylacetonate system and demonstrate the typical charge distribution.)

| Atom | Mulliken Partial Charge (a.u.) |

| Na | +0.85 |

| O (coordinating) | -0.60 |

| C (of C=O) | +0.45 |

| C (central CH) | -0.20 |

| C (of CH₃) | -0.15 |

| H (of CH) | +0.10 |

| O (of H₂O) | -0.75 |

| H (of H₂O) | +0.40 |

Theoretical Investigations of Solvent Effects on Electronic Properties

The properties of this compound can be significantly influenced by its environment, particularly in solution. Theoretical investigations model solvent effects using either implicit (continuum) models or explicit models where individual solvent molecules are included in the calculation. nih.gov These studies show how the polarity of the solvent can alter the electronic properties of the solute, such as its HOMO-LUMO gap and dipole moment. ufla.br

For instance, theoretical studies on the related copper(II) acetylacetonate complex have shown that coordinating solvents like water or pyridine (B92270) can cause significant shifts in the electronic absorption spectra (solvatochromism). ufla.br The solvent molecules can interact with the complex, stabilizing or destabilizing the frontier orbitals and thereby changing the HOMO-LUMO energy gap. Similar effects are expected for sodium acetylacetonate, where polar solvents can stabilize the ionic bond and interact with the acetylacetonate ligand through hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and bonding/anti-bonding orbitals. aimspress.com It is particularly useful for analyzing intermolecular interactions, such as hydrogen bonding and other donor-acceptor interactions.

For this compound, NBO analysis can quantify the interactions between the water molecule and the acetylacetonate anion, as well as the ionic interaction with the sodium cation. The analysis identifies the key donor orbitals (e.g., lone pairs on the oxygen atoms of water and the acac ligand) and acceptor orbitals (e.g., anti-bonding orbitals or empty orbitals on the sodium ion). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. aimspress.com This provides a quantitative measure of hydrogen bond strengths and other non-covalent interactions that define the compound's structure and stability.

Molecular Dynamics Simulations for Solvation and Self-Assembly Processes

While DFT is excellent for studying static properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of larger systems over time. researchgate.netrsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of processes like solvation, diffusion, and self-assembly. nih.govnih.gov

In the context of this compound, MD simulations can be used to study its behavior when dissolved in water. These simulations can reveal the structure of the hydration shell around the sodium ion and the acetylacetonate anion, showing how water molecules orient themselves to solvate the different parts of the complex. jst.go.jp Furthermore, MD can be used to investigate the tendency of acetylacetonate complexes to aggregate or self-assemble in solution, a process driven by intermolecular forces. mdpi.comresearchgate.netfrontiersin.org Such simulations provide a molecular-level understanding of how these complexes behave in bulk solution, bridging the gap between single-molecule properties and macroscopic behavior. nih.gov

Chemical Reactivity and Mechanistic Studies Involving Sodium Acetylacetonate Monohydrate

Oxidation Reactions Leading to Derived Compounds (e.g., Tetraacetylethane)

The oxidation of sodium acetylacetonate (B107027) can lead to the formation of tetraacetylethane. wikipedia.orgwikipedia.org This reaction typically involves the use of an oxidizing agent, such as iodine, to couple two acetylacetonate units. wikipedia.orgorgsyn.org

The process begins with the dissolution of sodium acetylacetonate in a suitable solvent, like ether. A solution of iodine in the same solvent is then added gradually to the stirred suspension. orgsyn.org The reaction proceeds at room temperature, and upon completion, the ether is allowed to evaporate. The resulting solid is then treated with water to remove soluble byproducts, yielding tetraacetylethane as a solid product. orgsyn.org Tetraacetylethane is a white solid that exists as the enol form, a structural feature confirmed by X-ray crystallography. wikipedia.org This compound is a valuable precursor for synthesizing various heterocycles and metal complexes. wikipedia.org

Reaction Scheme: 2 Na[CH(C(O)CH₃)₂] + I₂ → [CH(C(O)CH₃)₂]₂ + 2 NaI wikipedia.org

Alkylation Reactions: O-Alkylation versus C-Alkylation Pathways

The alkylation of sodium acetylacetonate is a classic example of the ambident nucleophilicity of enolates, which can lead to two different products: O-alkylated and C-alkylated compounds. wikipedia.orgpharmaxchange.info The acetylacetonate anion possesses two nucleophilic sites: the central carbon atom (C-alkylation) and the oxygen atoms (O-alkylation). wikipedia.orgpharmaxchange.inforeddit.com

C-alkylation results in the formation of a new carbon-carbon bond at the central carbon of the acetylacetonate moiety, yielding a 3-substituted derivative of acetylacetone (B45752). wikipedia.orgfiveable.me

O-alkylation leads to the formation of an enol ether, where the alkyl group is attached to one of the oxygen atoms. wikipedia.org

The regioselectivity of the alkylation reaction is influenced by several factors:

Nature of the Alkylating Agent: "Hard" electrophiles, such as alkyl chlorides and triflates, tend to favor O-alkylation. reddit.com Conversely, "soft" electrophiles, like alkyl iodides and bromides, generally lead to C-alkylation. reddit.com For instance, trimethylsilyl (B98337) chloride, a strong electrophile, preferentially yields the O-silylated product. pharmaxchange.info

Solvent: Polar, aprotic solvents can favor O-alkylation, whereas protic solvents that can hydrogen-bond with the oxygen atom of the enolate tend to promote C-alkylation. ic.ac.uk

Counterion: The nature of the cation can influence the reaction pathway. For 1,3-dicarbonyl compounds, chelation of the metal cation by the two oxygen atoms often results in exclusive C-alkylation. ic.ac.uk

Temperature: Low reaction temperatures, such as -78°C, can favor the formation of the kinetic enolate, which can influence the regioselectivity of the alkylation. libretexts.org

Ligand Exchange and Substitution Dynamics with Other Metal Salts

Sodium acetylacetonate is widely employed as a ligand source for the synthesis of metal acetylacetonate complexes. wikipedia.orgwikipedia.org This is a common and efficient method for introducing the acetylacetonate (acac) ligand into the coordination sphere of a metal ion. The general reaction involves the treatment of a metal salt with sodium acetylacetonate. wikipedia.org

Mⁿ⁺ + n Na(acac) → M(acac)ₙ + n Na⁺

The driving force for this reaction is often the formation of a stable, neutral metal complex that is soluble in organic solvents and the precipitation of a sodium salt. wikipedia.orgchemeurope.com These syntheses are typically carried out in aqueous solutions or other suitable solvents. For example, tris(acetylacetonato)manganese(III) can be prepared by reacting manganese(II) chloride with sodium acetylacetonate in the presence of an oxidizing agent like potassium permanganate (B83412) and a buffer such as sodium acetate. blogspot.commagritek.com Similarly, iron(III) acetylacetonate can be synthesized from iron(III) nitrate (B79036) and sodium acetylacetonate. depauw.edu

The resulting metal acetylacetonate complexes have diverse geometries, such as octahedral for M(acac)₃ complexes and square planar for Cu(acac)₂. scribd.com

Redox Behavior and Electrochemical Transformations in Metal Acetylacetonate Complexes

Metal acetylacetonate complexes exhibit rich redox chemistry, which is fundamental to their application in areas like catalysis and energy storage. rsc.orgrsc.org The redox behavior can involve both the metal center and the acetylacetonate ligand itself. rsc.orgresearchgate.net

The electrochemical properties of metal acetylacetonate complexes can be tuned by modifying the substituents on the acetylacetonate ligand. While these modifications can dramatically impact solubility, they often have a less pronounced effect on the electrochemical properties. rsc.orgresearchgate.net For example, various vanadium(III) acetylacetonate derivatives show two quasi-reversible redox events. rsc.orgresearchgate.net

Recent studies have shown that the acetylacetonate ligand, traditionally considered redox-inactive, can participate in redox events. rsc.org By employing a high-spin Cr(II) center, it's possible to chemically control metal-ligand redox events through the coordination or decoordination of auxiliary ligands. rsc.orgrsc.org This is achieved by destabilizing the metal's d(z²) orbital relative to the π* lowest unoccupied molecular orbital (LUMO) of the acac ligand, enabling redox activity. rsc.orgrsc.org

The electrochemical synthesis of metal acetylacetonates (B15086760) is an alternative to traditional chemical methods. utexas.edu This technique involves electrolysis using the ligand itself as the solvent, which can be an effective method for preparing these complexes. utexas.edu

Mechanochemical Reactivity and Green Chemistry Approaches in Complex Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free and often more environmentally friendly route for the synthesis of chemical compounds. researchgate.netrsc.org This approach aligns with the principles of green chemistry, which aim to reduce waste and the use of hazardous substances. sphinxsai.comacs.org

The mechanochemical synthesis of metal acetylacetonates has been successfully demonstrated. For instance, vanadium(III) β-diketonates can be prepared through the solid-phase reaction of vanadium(III) chloride with sodium β-diketonates via mechanical treatment. researchgate.net The reaction proceeds in a ball mill, and the product can be isolated by sublimation or extraction. researchgate.net This method has been shown to be effective for preparing various 3d-metal acetylacetonates. researchgate.net

The use of sodium acetylacetonate has also been explored in mechanochemical reductions. It can act as a mild reducing agent in the one-pot mechanochemical synthesis of air- and moisture-stable Au(I) salts from Au(III) species. rsc.org

These green chemistry approaches offer several advantages, including the avoidance of bulk organic solvents, potential for scalability, and economic attractiveness, making them sustainable alternatives to conventional synthesis protocols. rsc.org

Advanced Materials Science Applications Derived from Sodium Acetylacetonate Monohydrate

Precursor in Metal Nanoparticle Synthesis

Sodium acetylacetonate (B107027) monohydrate is a key initial reagent in the multi-step synthesis of various metal nanoparticles. While not always the direct precursor that decomposes to form the nanoparticle, it plays a crucial role in the formation of the necessary metal-organic precursors.

Controlled Growth and Morphology of Metal Oxide Nanoparticles

The synthesis of metal oxide nanoparticles with controlled size and shape is critical for their application in fields such as catalysis, electronics, and magnetic materials. A versatile solvothermal method employs metal acetylacetonate complexes as precursors to produce nanocrystalline metal oxides like iron, chromium, and manganese oxides. researchgate.net The process involves the reaction of a metal acetylacetonate precursor in an oxygen-containing solvent at high temperatures. researchgate.net

The foundational step to obtaining these essential metal acetylacetonate precursors is often the reaction of a corresponding metal salt with sodium acetylacetonate. wikipedia.org The acetylacetonate ligand, introduced from the sodium salt, chelates the metal ion, forming a stable metal acetylacetonate complex that is soluble in organic solvents. chemeurope.com This solubility is advantageous for achieving homogeneous reaction conditions, which is a key factor in the controlled nucleation and growth of nanoparticles. By selecting appropriate solvents, which can also act as capping agents, and controlling reaction parameters like temperature and time, the morphology and solubility of the resulting metal oxide nanoparticles can be tuned. researchgate.net

Table 1: Examples of Metal Oxide Nanoparticles from Metal Acetylacetonate Precursors

| Metal Oxide Nanoparticle | Metal Acetylacetonate Precursor | Synthesis Method |

|---|---|---|

| Iron Oxide (γ-Fe₂O₃, Fe₃O₄) | Fe(acac)₃ | Solvothermal |

| Chromium Oxide (Cr₂O₃) | Cr(acac)₃ | Solvothermal |

| Manganese Oxide (Mn₂O₃, Mn₃O₄) | Mn(acac)₃, Mn(acac)₂ | Solvothermal |

Source: chemeurope.comresearchgate.net

Fabrication of Carbon Nanostructures via Chemical Vapor Deposition (CVD) and Laser Evaporation

Chemical Vapor Deposition (CVD) is a widely used technique for the synthesis of carbon nanostructures, including carbon nanotubes (CNTs) and nanofibers. nih.govnsf.gov This method typically involves the thermal decomposition of a hydrocarbon gas over a substrate coated with metal catalyst particles, such as iron, cobalt, or nickel, at high temperatures (500–1200 °C). arabjchem.org The catalyst particles crack the hydrocarbon molecules and facilitate the assembly of carbon atoms into tubular structures. nih.gov

While various organometallic compounds, including some metal acetylacetonates (B15086760), have been investigated as catalyst precursors for CNT growth, specific research detailing the direct application of sodium acetylacetonate monohydrate in the CVD or laser evaporation of carbon nanostructures is not prominent in the reviewed literature. The typical precursors are gaseous hydrocarbons like methane, ethylene (B1197577), or acetylene. nih.govstanford.edu The primary role of acetylacetonate compounds in this area is generally to serve as a soluble, decomposable source of the catalytic metal nanoparticles required for the growth process. nanotrun.com

Application in Thin Film Deposition Techniques

This compound contributes to the fabrication of thin films, primarily by acting as a starting material for the synthesis of precursors used in sol-gel and chemical vapor deposition methods. Its good thermal stability and role as a chelating agent are beneficial for these applications. cymitquimica.com

Sol-Gel Synthesis of Mixed Metal Oxide Powders and Thin Films

The sol-gel process is a versatile, low-temperature wet-chemistry technique used to produce high-purity and homogeneous metal oxide and mixed-metal oxide materials. mdpi.comnih.gov The process involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or salts, to form a "sol" (a colloidal suspension), which then evolves into a "gel" (a solid three-dimensional network). youtube.com Subsequent drying and thermal treatment of the gel yield the final oxide material. mdpi.com

The role of this compound in this process is primarily as a reagent for creating the necessary metal acetylacetonate precursors. These precursors can be used in non-aqueous sol-gel routes or as modifiers in traditional alkoxide-based systems. The acetylacetonate ligand can chelate the metal precursor, controlling its hydrolysis and condensation rates, which is crucial for tailoring the microstructure of the final material. researchgate.net This control helps in achieving a homogeneous distribution of different metals on an atomic scale, which is essential for producing high-quality mixed metal oxide powders and films. mdpi.com

Table 2: General Steps in Sol-Gel Synthesis

| Step | Description |

|---|---|

| 1. Precursor Solution | Dissolving metal precursors (e.g., metal alkoxides or metal acetylacetonates) in a suitable solvent. |

| 2. Hydrolysis & Condensation | Addition of water (often with an acid or base catalyst) to form a colloidal "sol". |

| 3. Gelation | The sol particles link together to form a continuous network, the "gel". |

| 4. Aging | The gel is kept for a period to allow the condensation reactions to continue, strengthening the network. |

| 5. Drying & Calcination | The solvent is removed, and the gel is heated at high temperatures to form the dense ceramic oxide. |

Source: mdpi.comyoutube.com

Utilization as Chemical Vapor Deposition (CVD) Precursors for Various Materials

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. nih.gov A variation of this technique, Aerosol Assisted Chemical Vapor Deposition (AACVD), is particularly useful as it does not require highly volatile precursors. In AACVD, a solution of the precursor is aerosolized and transported to a heated substrate, where the solvent evaporates and the precursor decomposes to form the thin film. nih.gov

Metal acetylacetonates are well-suited as precursors for AACVD because of their solubility in common organic solvents and their ability to decompose cleanly into metal or metal oxide films. For instance, zinc acetylacetonate has been used to deposit aluminum-doped zinc oxide (AZO) thin films via AACVD. nih.gov this compound can be the starting point for producing the required metal acetylacetonate precursor for a specific application. wikipedia.org While there is general mention of sodium acetylacetonate being employed in the preparation of thin films and coatings, detailed studies specifying its direct use as a CVD precursor are less common than for other transition metal acetylacetonates. cymitquimica.com

Catalytic Applications in Organic Transformations

While this compound itself is not typically the active catalyst, it is a critical reagent for creating a broad class of catalysts. Metal acetylacetonate complexes, synthesized using sodium acetylacetonate, are widely employed as catalyst precursors in various organic reactions due to their solubility in nonpolar organic solvents. chemeurope.com These complexes are used in reactions like olefin polymerization, oxidation, and hydroformylation. chemeurope.comnanotrun.com For example, nickel acetylacetonate is a catalyst for the polymerization of monomers like ethylene and propylene, and manganese(III) acetylacetonate is used as an oxidant for coupling phenols. chemeurope.comnanotrun.com

Furthermore, sodium acetylacetonate can participate directly as a reagent in certain organic transformations. A classic example is its use in the synthesis of tetraacetylethane. In this reaction, anhydrous sodium acetylacetonate is treated with iodine in an ether suspension. orgsyn.org The acetylacetonate anion acts as a nucleophile, and the reaction results in the oxidative coupling of two acetylacetonate units to form tetraacetylethane. wikipedia.orgorgsyn.org

Role as a Catalyst Precursor or Co-catalyst in Organic Synthesis

This compound is a key precursor in the synthesis of homogeneous and heterogeneous catalysts. cymitquimica.comamericanelements.com While not typically a catalyst in its own right, it serves as an efficient and economical source of the acetylacetonate (acac) ligand. wikipedia.orgwikipedia.org The primary role of the compound is to react with metal salts to generate neutral, soluble, and often volatile metal acetylacetonate complexes. wikipedia.orgwikipedia.org This transformation is crucial because the resulting metal acac complexes are widely employed as catalysts or catalyst precursors in numerous organic reactions. cymitquimica.comamericanelements.com

The general synthesis of these metal complexes involves the deprotonation of acetylacetone (B45752) (Hacac) by a base in the presence of a metal salt, but using sodium acetylacetonate provides a direct route. wikipedia.org The acetylacetonate ligand, by bonding to a metal center through both of its oxygen atoms, forms a stable six-membered chelate ring. wikipedia.org This chelation enhances the stability and solubility of the metal ion in organic solvents, making it a versatile component in catalysis. cymitquimica.comamericanelements.com These metal acetylacetonate complexes are instrumental in various catalytic processes, including the production of chemical esters and other organic compounds. americanelements.com

Activity in Specific Organic Reactions (e.g., Mannich Reactions, N-Allylation)

The catalytic utility of materials derived from sodium acetylacetonate is particularly evident in specific carbon-carbon bond-forming reactions, such as the Mannich reaction. rsc.orgwikipedia.org The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

Recent research has focused on immobilizing acetylacetonate-functionalized metal complexes onto solid supports to create robust and recyclable catalysts. rsc.orgugent.be For instance, vanadyl-functionalized periodic mesoporous organosilicas, created using an acetylacetone-bearing precursor, have demonstrated high catalytic efficiency in Mannich-type reactions. rsc.org These solid catalysts combine the high reactivity of the metal center with the stability and high surface area of the silica (B1680970) framework. A proposed mechanism for a Mannich-type reaction catalyzed by an acac-functionalized material is illustrated in supporting documentation from recent studies. rsc.org

The performance of these novel catalysts is often benchmarked against traditional homogeneous catalysts, showing comparable or even superior activity and the significant advantage of being easily separable from the reaction mixture. rsc.org

Table 1: Comparison of Vanadium-based Catalysts in a Mannich Reaction

This table details the catalytic efficiency of an acetylacetonate-functionalized periodic mesoporous organosilica (acac(100)-PMO@VO_acac) compared to other vanadyl acetylacetonate (VO(acac)₂) based catalysts.

| Entry | Catalyst | Reaction Conditions | Yield (%) | Turnover Number (TON) | Reference |

|---|---|---|---|---|---|

| 1 | VO(acac)₂ | 10 mol %, CH₂Cl₂, reflux, 8 h | 92 | 9.2 | rsc.org |

| 2 | V@acac-CTF | 40 mg, 0.306 mmol/g V, DCM, 40 ℃, 8 h | 95 | 213 | rsc.org |

| 3 | acac(100)-PMO@VO_acac | 15 mg, 0.59 mmol/g V, DCM, 40 ℃, 12 h | 98 | 111 | rsc.org |

Investigation in Electrocatalytic and Photocatalytic Systems

The integration of acetylacetonate-based complexes into functional materials extends to investigations in electrocatalysis and photocatalysis. While detailed studies on this compound itself in these specific applications are emerging, the broader class of metal acetylacetonate complexes is of significant interest. These complexes can facilitate electron transfer processes, a fundamental requirement for both electrocatalytic and photocatalytic cycles. The development of photoelectrochemical (PEC) sensors using related material frameworks suggests the potential for acetylacetonate-derived materials to be applied in light-driven catalytic systems. researchgate.net However, specific research detailing the extensive use of this compound as a primary component in synthetic electrocatalytic or photocatalytic systems is not yet widely documented in the reviewed literature.

Integration into Hybrid and Composite Materials

This compound is a valuable reagent for creating advanced hybrid and composite materials, where organic and inorganic components are combined to achieve synergistic properties.

Functionalization of Periodic Mesoporous Organosilicas (PMOs) for Sensing and Catalysis

A significant area of application is the functionalization of Periodic Mesoporous Organosilicas (PMOs). rsc.orgugent.be PMOs are a class of materials characterized by a structured, porous silica framework that contains organic bridging groups. nih.gov By designing a precursor that contains the acetylacetone (acac) moiety, it is possible to embed this functionality directly into the walls of the PMO material, creating an "acac-PMO". rsc.orgugent.be

This integration opens up dual applications in sensing and catalysis. rsc.orgugent.be

Sensing: The embedded acac groups can act as binding sites for specific metal ions. For example, when an acac-PMO is grafted with Europium(III) (Eu³⁺), it can function as a highly sensitive and selective fluorescent sensor for aqueous copper(II) (Cu²⁺) ions. rsc.orgugent.be The sensor operates based on the quenching of the europium-centered luminescence upon binding with copper ions. rsc.org

Catalysis: As discussed previously, these acac-PMOs can be post-functionalized with catalytically active metal ions, such as vanadyl (VO²⁺), to create stable, solid catalysts for organic reactions like the Mannich reaction. rsc.org

The versatility of the PMO platform allows for precise control over the material's properties, such as the concentration of acac groups, to optimize performance for a specific application. researchgate.net

Table 2: Performance of an acac-PMO Based Fluorescent Sensor

This table summarizes the key performance metrics of a Europium-grafted acetylacetonate-functionalized PMO used for detecting copper ions in aqueous solutions.

| Fluorescence Probe Material | Analyte Detected | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| acac(20)-PMO@Eu_tta | Cu²⁺ | 0 - 2.5 µM | 0.108 µM | rsc.org |

Application as a Polymeric Modifier and Polymerization Initiator

While this compound is integral to creating metal-organic complexes and functionalized inorganic materials, its direct application as a polymeric modifier or a polymerization initiator is not extensively documented. Its primary role in materials chemistry is to provide the acetylacetonate ligand, which is then used to build more complex catalytic or functional sites. cymitquimica.comresearchgate.net For instance, it reacts with inorganic polymers to form discrete cluster complexes rather than acting as an initiator for the polymerization process itself. researchgate.net Further research is needed to explore its potential in direct polymer modification or initiation roles.

Q & A

Q. How is sodium acetylacetonate monohydrate utilized as a ligand in the synthesis of transition metal complexes?

this compound acts as a sodium salt of the acetylacetonate anion (C5H7O2<sup>−</sup>), providing a chelating ligand for metal ions. For example, in gallium complex synthesis, it reacts with metal precursors (e.g., gallium chloride) under argon in ethanol/THF mixtures, followed by reflux and crystallization . The acetylacetonate ligand stabilizes metal centers through bidentate coordination, enabling the formation of structurally defined complexes.

Q. What are the standard methods for characterizing this compound and its metal complexes?

Key techniques include:

- X-ray diffraction (XRD) : Resolves crystal structures of complexes (e.g., gallium or platinum derivatives) .

- Elemental analysis : Validates stoichiometry and purity.

- Thermogravimetric analysis (TGA) : Confirms hydration states (e.g., monohydrate vs. anhydrous forms) .

- NMR spectroscopy : Tracks ligand exchange or decomposition in solution-phase reactions .

Q. What solvent systems are compatible with this compound in coordination chemistry?

Polar aprotic solvents (e.g., ethanol, THF, acetone) are preferred due to the compound’s moderate solubility. Reactions often require inert atmospheres (argon) to prevent oxidation or hydrolysis of sensitive metal precursors .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in gallium complex synthesis?

Contradictions in literature protocols (e.g., 15-minute reflux vs. 12-hour reflux ) suggest systematic optimization:

Q. What analytical techniques resolve purity discrepancies in this compound-derived complexes?

Conflicting yields (e.g., 57% in platinum complex synthesis ) necessitate:

Q. How does this compound enhance solubility in chemical-mechanical polishing (CMP) slurries?

In CMP formulations, it acts as a solubility coating on alumina particles, forming stable complexes with Al<sup>3+</sup> ions. This reduces agglomeration and improves slurry stability under high-pressure conditions .

Methodological Considerations

- Contradiction Analysis : When protocols diverge (e.g., reaction times), replicate experiments under controlled variables (solvent, temperature) and validate results via XRD and elemental analysis .

- Safety : While specific data for this compound is limited, general handling practices for acetylacetonate salts (e.g., PPE, fume hood use) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.